2,6-Dimethylcyclohexyl methanimidate
Description
2,6-Dimethylcyclohexyl methanimidate is a methanimidate derivative characterized by a cyclohexyl backbone substituted with methyl groups at the 2 and 6 positions. Its molecular structure combines a methanimidate functional group (-N=CH-O-) with a sterically hindered cyclohexane ring, making it a versatile intermediate in organic synthesis, particularly for forming imines and nitrogen-containing compounds .
Synthesis: The compound is typically synthesized via the reaction of 2,6-dimethylcyclohexanone with methanol under controlled conditions, often using catalysts to optimize yield and purity. The methyl groups on the cyclohexane ring influence the reaction kinetics and product stability by providing steric hindrance and electronic effects .
Properties
CAS No. |
752928-21-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2,6-dimethylcyclohexyl) methanimidate |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-8(2)9(7)11-6-10/h6-10H,3-5H2,1-2H3 |
InChI Key |
UNOICZBWTQFIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1OC=N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylcyclohexyl methanimidate typically involves the reaction of 2,6-dimethylcyclohexanone with methanamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2,6-Dimethylcyclohexanone and methanamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylcyclohexyl methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
2,6-Dimethylcyclohexyl methanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohexyl methanimidate involves its interaction with specific molecular targets. The imidate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Functional Group Reactivity: The methanimidate group enables nucleophilic reactions (e.g., imine formation), whereas the hydroxyl group in 2,6-dimethylcyclohexanol favors hydrogen bonding and oxidation reactions. The ketone in 2,6-dimethylcyclohexanone participates in condensations but lacks the nitrogen reactivity of methanimidates .
- Steric Effects: The 2,6-dimethyl substitution in the methanimidate derivative creates significant steric hindrance, reducing reactivity toward bulky electrophiles compared to less-substituted analogs like 2,4-dimethylcyclohexanol .
Comparison with Positional Isomers
Differences in methyl group positioning profoundly impact physical and chemical properties:
| Compound | Methyl Positions | Boiling Point | Density (g/cm³) | Reactivity |
|---|---|---|---|---|
| This compound | 2,6 | Not reported | Not reported | Moderate reactivity due to steric shielding |
| 3,5-Dimethylcyclohexanol | 3,5 | 168°C | 0.901 | Higher reactivity (less steric hindrance) |
| 2,5-Dimethylcyclohexanone | 2,5 | 185–190°C | 0.908 | More reactive in aldol condensations |
Key Observations :
- Steric vs. Electronic Effects : The 2,6-dimethyl configuration in the methanimidate derivative reduces ring flexibility and accessibility to reactive sites, whereas 3,5-dimethyl analogs exhibit enhanced reactivity due to reduced steric crowding .
Comparison with Other Methanimidates and Imidate Derivatives
Key Observations :
- Substituent Effects : The cyclohexane backbone in this compound provides conformational rigidity, whereas phenyl-based imidates (e.g., ethyl carboximidate derivatives) exhibit planar geometries and enhanced resonance stabilization .
- Biological Relevance: Phosphoramidocyanidate derivatives (e.g., ) show niche applications in organophosphorus chemistry, unlike methanimidates, which are primarily used in synthetic organic transformations .
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